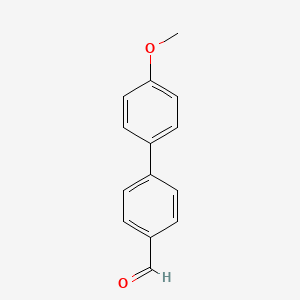

4-(4-Methoxyphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTIGLYPLMYHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362754 | |

| Record name | 4-(4-Methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52988-34-8 | |

| Record name | 4-(4-Methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde

CAS Number: 52988-34-8

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)benzaldehyde, a key chemical intermediate with significant applications in organic synthesis, materials science, and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, properties, and potential applications.

Core Compound Identification and Properties

This compound, also known as 4'-Methoxybiphenyl-4-carboxaldehyde, is a biaryl compound characterized by a methoxy-substituted phenyl group linked to a benzaldehyde moiety. This structure imparts unique chemical reactivity, making it a valuable building block in synthetic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 52988-34-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 103-106 °C | [1] |

| SMILES | COc1ccc(cc1)-c2ccc(C=O)cc2 | [1] |

| InChI | 1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | [1] |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods, Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, are detailed below.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Adapted from a general procedure for unsymmetrical biaryls):

This protocol is adapted from a well-established procedure for the synthesis of 4-biphenylcarboxaldehyde and is expected to be effective for the synthesis of the target molecule with minor modifications.

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and 1-propanol.

-

Inert Atmosphere: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for dissolution of the solids.

-

Reagent Addition: To the resulting solution, add palladium acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M solution of sodium carbonate (1.20 eq), and deionized water.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR. The reaction is typically complete within 45-60 minutes.

-

Work-up: Upon completion, remove the heat source and add water to the hot mixture. Allow the mixture to cool to room temperature while stirring.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with 5% sodium bicarbonate solution followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate.

-

Purification: Filter the solution and treat with activated carbon to remove colored impurities. After stirring, filter again and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system such as hexanes/methanol to yield pure this compound.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

A representative nucleophilic aromatic substitution reaction.

Detailed Experimental Protocol (Adapted for this compound):

This protocol is based on the synthesis of the structurally related 4-(4-methoxyphenoxy)benzaldehyde.

-

Reaction Setup: In a test tube, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to the mixture.

-

Reaction Execution: Heat the mixture in a heating bath at approximately 140 °C for at least 30 minutes.

-

Work-up: Cool the reaction mixture in an ice-water bath and then add water. Stir the mixture thoroughly to precipitate the crude product.

-

Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent such as heptane or a mixture of heptane and dichloromethane to afford pure this compound.[1]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 7.81–7.83 (m, 2H, Ar-H), 6.99–7.05 (m, 4H, Ar-H), 6.92–6.95 (m, 2H, Ar-H), 3.83 (s, 3H, OCH₃).[3]

-

¹³C NMR (126 MHz, CDCl₃): δ 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH₃).[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.

Anticancer and Antimicrobial Agents

Derivatives of substituted benzaldehydes, including chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Furthermore, Schiff bases derived from alkoxybenzaldehydes have shown promising activity against a range of bacteria and fungi, with the imine group being crucial for their antimicrobial action.[4]

Anthelmintic Properties

A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, which contains the 4-methoxyphenyl moiety, has displayed significant anthelmintic properties against the nematode Toxocara canis.[6] This suggests that the 4-methoxyphenyl group can be a key pharmacophore in the design of new anthelmintic agents with potentially lower cytotoxicity compared to existing drugs.[6]

Anti-inflammatory and Anti-angiogenic Activities

Phenolic compounds, including derivatives of hydroxybenzaldehydes, have been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[7] These effects are often attributed to the downregulation of inflammatory mediators such as iNOS and COX-2.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Flush eyes with water as a precaution.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of properties and established synthetic routes. Its utility as a building block for the synthesis of complex molecules with diverse biological activities underscores its importance in the fields of medicinal chemistry and drug discovery. The synthetic protocols provided in this guide offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics and functional materials.

References

- 1. This compound 97 52988-34-8 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-(4-Methoxyphenyl)benzaldehyde. It moves beyond basic data to provide in-depth insights into the compound's properties, a robust synthesis protocol, and a self-validating analytical workflow, grounded in established chemical principles.

Introduction: The Structural and Functional Significance of this compound

This compound, also known as 4′-Methoxybiphenyl-4-carboxaldehyde, is a biaryl organic compound featuring a versatile aldehyde functional group and a methoxy substituent. Its chemical structure, consisting of two linked phenyl rings, provides a rigid and sterically defined scaffold that is of significant interest in medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the methoxy group can modulate electronic properties and solubility.

With a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol , this compound is a valuable intermediate for synthesizing more complex molecular architectures.[1][2][3][4] Its utility lies in its capacity to act as a foundational building block for creating novel therapeutic agents, functional polymers, and specialized organic materials. This guide details the essential technical knowledge required to effectively synthesize, purify, and characterize this important compound.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its application in any experimental setting. The data presented below has been consolidated from authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 212.24 g/mol | [1][2][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][4] |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 4′-Methoxybiphenyl-4-carboxaldehyde | [2][3][4] |

| CAS Number | 52988-34-8 | [1][2][3][4] |

| Appearance | Solid | [1][2][4] |

| Melting Point | 103-106 °C | [2][4] |

| Assay Purity | ≥97% | [2][4] |

| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | [2][4] |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1][2][4] |

Synthesis Methodology: A Validated Protocol via Suzuki-Miyaura Coupling

The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and consistently high yields. The aldehyde group, which can be sensitive under other conditions, is well-preserved.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is selected for its proven efficiency in catalyzing the transmetalation and reductive elimination steps of the coupling cycle.

-

Base: An aqueous solution of a mild base like sodium carbonate is used to facilitate the transmetalation step by activating the boronic acid. It is strong enough to promote the reaction but not so strong as to cause unwanted side reactions with the aldehyde.

-

Solvent System: A biphasic solvent system, typically toluene and water, is employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, allowing them to interact effectively at the phase interface where the catalyst is active.

Experimental Protocol

Reaction: 4-formylphenylboronic acid + 4-bromoanisole → this compound

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-formylphenylboronic acid (1.0 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.5 eq) dissolved in a minimal amount of degassed water.

-

Solvent Addition: Add toluene as the organic solvent to create a 4:1 toluene:water mixture.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the reaction mixture under a positive flow of nitrogen.

-

Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup and Extraction: Upon completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to yield the pure product. The final product's purity should be confirmed by the analytical methods described in the next section.

Synthesis Workflow Diagram

Caption: Workflow for Suzuki-Miyaura synthesis.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized this compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal, confirmatory data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Expertise & Causality: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The distinct chemical environments of the protons and carbons in the two different aromatic rings and the functional groups provide a unique fingerprint of the molecule.

2. Infrared (IR) Spectroscopy:

-

Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The aldehyde C=O and C-H stretches, as well as the ether C-O stretch, exhibit characteristic absorption frequencies that are strong indicators of a successful synthesis.

3. Mass Spectrometry (MS):

-

Expertise & Causality: MS provides the definitive molecular weight of the compound. The detection of the molecular ion peak corresponding to the calculated mass (212.24) is critical for confirming the elemental composition.

Expected Spectroscopic Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~9.9 ppm (s, 1H, -CHO) |

| ~7.9 ppm (d, 2H, Ar-H ortho to CHO) | ||

| ~7.7 ppm (d, 2H, Ar-H meta to CHO) | ||

| ~7.6 ppm (d, 2H, Ar-H ortho to OMe) | ||

| ~7.0 ppm (d, 2H, Ar-H meta to OMe) | ||

| ~3.8 ppm (s, 3H, -OCH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~192 ppm (-CHO) |

| ~160 ppm (Ar-C attached to OMe) | ||

| ~128-145 ppm (Aromatic Carbons) | ||

| ~114 ppm (Ar-C ortho to OMe) | ||

| ~55 ppm (-OCH₃) | ||

| IR | Wavenumber (cm⁻¹) | ~2850, 2750 cm⁻¹ (Aldehyde C-H Stretch) |

| ~1700 cm⁻¹ (Strong, Aldehyde C=O Stretch) | ||

| ~1600 cm⁻¹ (Aromatic C=C Stretch) | ||

| ~1250 cm⁻¹ (Aryl Ether C-O Stretch) | ||

| MS (EI) | m/z | 212 [M]⁺ |

Analytical Workflow Diagram

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value is derived from the chemical potential of its biaryl scaffold and reactive aldehyde group.

-

Pharmaceutical Synthesis: The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde can be readily converted into other functional groups such as amines (via reductive amination), alkenes (via Wittig reactions), or carboxylic acids (via oxidation), enabling the rapid generation of diverse compound libraries for high-throughput screening. Related aromatic aldehydes are known to be key intermediates in the synthesis of pharmaceuticals.[5]

-

Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for creating organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers where specific electronic and photophysical properties are required.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel herbicides and pesticides.[5]

Safety and Handling

According to supplier safety data, this compound is classified as a non-combustible solid.[2][4] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a compound of significant utility for the modern research scientist. Its well-defined physicochemical properties and the robust Suzuki-Miyaura coupling protocol for its synthesis make it an accessible and reliable building block. The self-validating analytical workflow presented herein ensures that researchers can proceed with confidence in the integrity of their starting material. A thorough understanding of its synthesis and characterization is the first step toward unlocking its potential in the development of next-generation pharmaceuticals and advanced materials.

References

4-(4-Methoxyphenyl)benzaldehyde physical properties

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 4'-Methoxybiphenyl-4-carboxaldehyde), a key intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its core physical properties, a validated synthesis protocol, and its practical applications.

Core Compound Identity and Physicochemical Properties

This compound is a biaryl compound characterized by a benzaldehyde moiety linked to a methoxy-substituted phenyl ring. This structure imparts a unique combination of reactivity and stability, making it a valuable building block for more complex molecular architectures. The aldehyde group serves as a reactive handle for numerous transformations, while the methoxy group and the biphenyl core influence the molecule's solubility, electronic properties, and steric profile.

The fundamental physical and chemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| CAS Number | 52988-34-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 103-106 °C | [1] |

| Functional Groups | Aldehyde, Methoxy, Biphenyl | [1] |

| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | [1] |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1] |

Spectroscopic data, including ¹³C NMR, Vapor Phase IR, and Mass Spectrometry (GC/MS), are available for this compound, confirming its structure and purity.[2]

Molecular Structure and Reactivity Profile

The structure of this compound is fundamental to its utility in synthesis. The key functional groups—the aldehyde and the methoxy group—are positioned at opposite ends of a rigid biphenyl scaffold.

Caption: Chemical structure of this compound.

-

Aldehyde Group (-CHO): This group is a primary site for nucleophilic addition and condensation reactions. It is readily converted into other functional groups such as alcohols, carboxylic acids, imines, and alkenes (via Wittig-type reactions), making it a versatile anchor point for building molecular complexity.

-

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the attached phenyl ring towards electrophilic aromatic substitution. Its presence also enhances the compound's solubility in organic solvents.

-

Biphenyl Core: This rigid backbone provides structural integrity and influences the spatial arrangement of substituents. It is a common motif in liquid crystals and biologically active molecules.

Validated Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[3][4][5] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. The following protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) acetate/triphenylphosphine system is chosen. The Pd(OAc)₂ serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common, cost-effective ligand that stabilizes the Pd(0) complex and facilitates the catalytic cycle.

-

Base: Sodium carbonate (Na₂CO₃) is used as a mild inorganic base. Its role is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[3]

-

Solvent System: A mixture of 1-propanol and water is used. The organic solvent solubilizes the starting materials and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. This biphasic system is common and effective for Suzuki couplings.[4]

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation and lower yields.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and 1-propanol.

-

Degassing: Purge the mixture with nitrogen for 30 minutes while stirring to dissolve the solids. This step is critical to remove dissolved oxygen.

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv). Subsequently, add an aqueous solution of 2 M sodium carbonate (1.2 equiv) and additional deionized water.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR until the 4-bromobenzaldehyde is consumed (typically 45-60 minutes).[6]

-

Workup: After completion, cool the reaction mixture and add 350 mL of water while still warm. Allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL). The product will move into the organic layer.

-

Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and saturated brine to remove any remaining base and inorganic salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or heptane to yield the final product as a crystalline solid.[7]

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Safety, Handling, and Storage

While specific safety data for this compound is limited, general precautions for aromatic aldehydes should be followed. Related compounds can cause skin, eye, and respiratory irritation.[8][9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is a non-combustible solid.[1]

-

First Aid: In case of contact, for skin, wash with plenty of soap and water. For eyes, rinse cautiously with water for several minutes.[8][9]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Development: The biphenyl motif is a privileged structure in drug discovery. This compound serves as a starting point for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[11][12]

-

Materials Science: Biaryl aldehydes are precursors to liquid crystals, polymers, and dyes. The specific substitution pattern of this compound can be used to tune the optical and electronic properties of these advanced materials.

-

Organic Synthesis: It serves as a versatile building block, allowing for the introduction of the 4'-methoxybiphenyl moiety into larger, more complex molecules through reactions at the aldehyde functional group.[13]

References

- 1. This compound 97 52988-34-8 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. bio.vu.nl [bio.vu.nl]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)benzaldehyde: Pathways, Mechanisms, and Protocols

Introduction

4-(4-Methoxyphenyl)benzaldehyde, also known as 4-formyl-4'-methoxybiphenyl, is a valuable biaryl compound that serves as a critical building block in the synthesis of pharmaceuticals, liquid crystals, and advanced organic materials. Its structure, featuring two connected phenyl rings with distinct functional groups—an aldehyde and a methoxy ether—makes it a versatile intermediate for further chemical elaboration. The efficient and selective construction of the carbon-carbon (C-C) bond between the two aryl rings is the central challenge in its synthesis.

This in-depth technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the most robust and widely employed synthetic pathway for this compound—the Suzuki-Miyaura cross-coupling reaction. We will delve into the catalytic cycle, explore the rationale behind the selection of reagents and conditions, provide a detailed experimental protocol, and discuss alternative synthetic strategies.

Part 1: The Suzuki-Miyaura Coupling Pathway: A Detailed Exploration

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] The reaction facilitates the C-C bond formation between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[3]

For the synthesis of this compound, the most common strategy involves the coupling of 4-bromobenzaldehyde with 4-methoxyphenylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

The synthesis is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde). This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][4]

-

Transmetalation: In this step, the organic ligand from the organoboron species (the 4-methoxyphenyl group) is transferred to the Pd(II) complex.[1] This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[2][5]

-

Reductive Elimination: This is the final step where the two coupled aryl groups are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Scientific Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components.

| Component | Example(s) | Role & Rationale |

| Aryl Halide | 4-Bromobenzaldehyde | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Chlorides are more economical but often require more active catalysts, while iodides are highly reactive but more expensive.[6] |

| Organoboron Reagent | 4-Methoxyphenylboronic Acid | The nucleophilic partner. Boronic acids are stable, easy to handle, and their byproducts are generally non-toxic and easily removed.[7] |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) or Pd(0) sources generate the active Pd(0)Lₙ catalyst in situ. The choice depends on the specific ligand and reaction conditions.[5] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Crucial for success. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination.[8][9] This is especially important for coupling sterically hindered or electron-rich/poor partners.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more reactive boronate complex, which is essential for the transmetalation step.[5] The choice of base can influence the reaction rate and prevent side reactions like deborylation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Often performed in a biphasic mixture. The aqueous phase is where the base dissolves and activates the boronic acid, while the organic phase dissolves the aryl halide and the catalyst.[10] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Charging: To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

-

Solvent Addition and Degassing: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the suspension by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Loading: Under a positive pressure of argon, add the palladium precatalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a phosphine ligand, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2-4 mol%).

-

Reaction Conditions: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the pure this compound.

Expected Data

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.9 (d, 2H), 7.6 (d, 2H), 7.5 (d, 2H), 7.0 (d, 2H), 3.8 (s, 3H, -OCH₃) |

| Purity (by HPLC) | >98% |

Part 2: Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is the dominant method, other classic organometallic reactions can be considered for the synthesis of this compound, each with its own set of advantages and challenges.

The Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[11][12] A potential, though less direct, route to the target molecule could involve the Heck coupling of 4-bromoanisole with 4-vinylbenzaldehyde. However, this approach is often challenged by issues of regioselectivity and the potential for isomerization of the resulting double bond, which would require a subsequent reduction step.

Grignard Reagent-Based Synthesis

The Grignard reaction is a powerful tool for C-C bond formation.[13][14] A hypothetical pathway could involve the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole.[15] This highly nucleophilic species could then be coupled with 4-bromobenzaldehyde, typically requiring a nickel or palladium catalyst in what is known as a Kumada-style coupling. A significant challenge with this method is the high reactivity of the Grignard reagent, which can react with the aldehyde functional group, necessitating a protection-deprotection strategy for the aldehyde.[16]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. Its operational simplicity, high yields, excellent functional group tolerance, and the stability of the required reagents make it the superior choice for both laboratory-scale and industrial applications. The key to a successful outcome lies in the rational selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and appropriate base and solvent conditions. While alternative pathways such as the Heck reaction or Grignard-based couplings exist in the synthetic chemist's toolkit, they present greater challenges for this specific target molecule. A thorough understanding of the Suzuki-Miyaura mechanism and its practical parameters, as outlined in this guide, empowers researchers to confidently and efficiently synthesize this valuable biaryl intermediate.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. bartleby.com [bartleby.com]

solubility of 4-(4-Methoxyphenyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)benzaldehyde in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. For a compound like this compound, a versatile building block in organic synthesis, understanding its solubility profile in different organic solvents is paramount for reaction optimization, purification, crystallization, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and drug development, solubility is not merely a physical constant; it is a cornerstone of process viability.[1][2] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant impediment to achieving adequate bioavailability in a final drug product.[1] this compound (C₁₄H₁₂O₂) is a solid aromatic aldehyde featuring a biphenyl core structure modified with a methoxy group and an aldehyde functional group.[3] These features create a unique polarity profile that dictates its interaction with various solvents. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and understand the solubility of this compound.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, we must first analyze its molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.248 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [3] |

The structure consists of two phenyl rings, which form a large, nonpolar biphenyl system. This significant hydrophobic character suggests poor solubility in highly polar solvents like water. However, the molecule is not entirely nonpolar. It possesses two key functional groups that influence its polarity:

-

An Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polarized, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.

-

A Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can also act as a hydrogen bond acceptor.

The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that has a similar polarity.[4][5] Given the mixed polar/nonpolar character of this compound, it is predicted to have the highest solubility in solvents of intermediate polarity or those that can engage in dipole-dipole interactions.

Caption: Conceptual model of solute-solvent interactions.

Predicted Solubility Profile

While experimental data is the gold standard, a predictive assessment based on structural analysis provides a strong starting point for solvent selection.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Low / Insoluble | The solvent cannot effectively solvate the polar aldehyde and methoxy groups. |

| Toluene | Nonpolar, Aromatic | Medium | π-stacking interactions between the solvent and the biphenyl rings can aid dissolution. |

| Dichloromethane | Polar, Aprotic | High | Polarity is well-matched to solvate the entire molecule. |

| Chloroform | Polar, Aprotic | High | Similar to dichloromethane, its polarity is suitable for solvating both polar and nonpolar regions.[6][7] |

| Acetone | Polar, Aprotic | High | The strong dipole of the ketone group interacts favorably with the aldehyde and methoxy groups.[6][7] |

| Ethyl Acetate | Polar, Aprotic | High | Good balance of polarity to solvate the molecule. |

| Tetrahydrofuran (THF) | Polar, Aprotic | High | The ether oxygen and ring structure provide a good polarity match. |

| Ethanol | Polar, Protic | Medium | The nonpolar ethyl chain can interact with the biphenyl core, but the hydrogen-bonding network of the solvent is disrupted, limiting solubility. |

| Methanol | Polar, Protic | Low | The highly polar, hydrogen-bonding nature of methanol is a poor match for the large hydrophobic biphenyl core. |

| Water | Polar, Protic | Insoluble | The large nonpolar surface area dominates, making the compound hydrophobic.[7] |

Experimental Determination: The Shake-Flask Equilibrium Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][8][9] This technique is considered the "gold standard" for its accuracy and reproducibility.[2]

Causality Behind Experimental Choices

-

Using Excess Solute: An excess of the solid compound is crucial to ensure that the solvent becomes fully saturated at a given temperature. This is the definition of equilibrium solubility; without excess solid, you would only be measuring dissolution, not the saturation limit.

-

Equilibration Time (24-72h): The dissolution process, especially for crystalline solids, is not instantaneous. It involves breaking the crystal lattice forces and solvating the individual molecules. This requires energy and time. A prolonged agitation period (e.g., 24 to 72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8][10]

-

Temperature Control: Solubility is highly dependent on temperature.[4] Conducting the experiment in a temperature-controlled shaker or water bath is essential for obtaining reproducible and accurate data.[2][10]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed without affecting the temperature or concentration of the saturated solution. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method to achieve this.[8]

-

Quantification: The concentration of the dissolved solute in the clear supernatant must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][8] This requires the prior creation of a calibration curve with known concentrations of the compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The exact amount is not critical, as long as a visible excess remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25°C). Agitate the vials for at least 24 hours. For crystalline compounds, a 48 or 72-hour period is recommended to ensure equilibrium is reached.[8][10]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. This step removes any fine, suspended particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent. The experiment should be performed in triplicate to ensure statistical validity.

Conclusion

The solubility of this compound is a complex interplay between its large, hydrophobic biphenyl core and its polar aldehyde and methoxy functional groups. Based on established chemical principles, it is predicted to be most soluble in polar aprotic solvents of moderate polarity, such as dichloromethane, acetone, and ethyl acetate, while exhibiting poor solubility in highly nonpolar (hexane) and highly polar protic (water, methanol) solvents. For definitive quantitative data, the shake-flask equilibrium method stands as the authoritative protocol. By combining theoretical prediction with rigorous experimental verification as detailed in this guide, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development timelines.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scribd.com [scribd.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsisinternational.org [rsisinternational.org]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde

A Senior Application Scientist's Reference on Nomenclature, Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 4-(4-methoxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and material science. The document covers its formal nomenclature, physicochemical properties, detailed synthetic protocols with an emphasis on the Suzuki-Miyaura cross-coupling reaction, and its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific research. This section delineates the formal naming conventions and identifiers for the target molecule.

1.1. IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. This name clearly defines the structural arrangement: a benzaldehyde molecule substituted at the 4-position with a 4-methoxyphenyl group.

1.2. Synonyms and Identifiers

In literature and commercial catalogs, this compound is frequently listed under several synonyms. The most common of these are:

-

4'-Methoxy-biphenyl-4-carbaldehyde[1]

For unambiguous identification, the following identifiers are crucial:

1.3. Chemical Structure

The molecule consists of two phenyl rings directly bonded to each other. One ring is functionalized with a formyl (aldehyde) group, and the other with a methoxy group, both at the para-position (position 4) relative to the biphenyl bond.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its suitability for various applications.

2.1. Summary of Properties

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Melting Point | 98-106 °C | [2][3] |

| Boiling Point | Not precisely determined; Flash point >110 °C | [2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [4] |

| Molecular Weight | 212.24 g/mol | [1][4] |

| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N |

2.2. Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in their respective spin-spin coupling patterns, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a distinct singlet for the aldehyde (-CHO) proton downfield, typically between 9.9 and 10.1 ppm.

-

¹³C NMR: The carbon NMR would display signals for the 14 carbon atoms, including the carbonyl carbon of the aldehyde group (around 190-192 ppm), the methoxy carbon (around 55 ppm), and a series of signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically found around 1680-1700 cm⁻¹. Other key peaks include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.

Synthesis and Purification

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for preparing this compound.

3.1. Rationale for Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preferred method for synthesizing this and other biaryl compounds for several compelling reasons[5]:

-

High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the sensitive aldehyde moiety on the substrate, which could otherwise be prone to oxidation or side reactions.

-

Commercial Availability of Reagents: The necessary building blocks, such as 4-formylphenylboronic acid and 4-bromoanisole, are readily available from commercial suppliers.

-

High Yields and Purity: The reaction is known for its high efficiency and selectivity, often providing the desired product in high yields with minimal formation of homocoupled byproducts[6].

-

Green Chemistry Principles: The boronic acid byproducts are generally considered to be environmentally benign compared to organometallic waste from other coupling methods.

3.2. Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of this compound.

Reactants:

-

4-Bromoanisole (1.0 eq.)

-

4-Formylphenylboronic acid (1.2 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Solvent: Dioxane/Water mixture (e.g., 4:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromoanisole, 4-formylphenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the palladium acetate catalyst to the flask.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification and Characterization Workflow

The crude product obtained from the synthesis requires purification to meet the high-purity standards required for research and development.

Caption: Standard workflow for the purification and validation of the synthesized product.

Self-Validating Protocol Insights:

-

Column Chromatography: The choice of eluent (e.g., a gradient of hexane and ethyl acetate) is determined by the polarity of the product versus any remaining starting materials or byproducts. The goal is to achieve clear separation on the TLC plate before scaling to the column.

-

Recrystallization: This step is crucial for removing minor impurities and obtaining a highly crystalline final product. The solvent system is chosen based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Quality Control (QC): The final validation is non-negotiable. ¹H NMR confirms the structure, melting point analysis provides a sharp range indicative of high purity, and HPLC offers a quantitative measure of that purity.

Applications in Research and Drug Development

This compound is not an end product itself but a valuable scaffold and intermediate. Its utility stems from the presence of two key reactive sites: the aldehyde group and the biphenyl core.

-

Medicinal Chemistry: The aldehyde group is a versatile handle for various chemical transformations, such as reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form carboxylic acids. These transformations are fundamental in building more complex molecules for drug discovery programs. The biphenyl motif is a common feature in many biologically active compounds.

-

Material Science: Biphenyl structures are often incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their rigid, planar nature which can facilitate desirable electronic and optical properties.

-

Specialty Chemicals: It serves as a precursor in the synthesis of agrochemicals, dyes, and polymers[7]. For instance, it can be used to create compounds that target specific biological pathways in pest control or to formulate stable, vibrant pigments[7].

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the solid or its solutions should be performed in a well-ventilated fume hood[8].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[8][9]. It is noted to be potentially air-sensitive[2][3].

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention[8][9].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8][9].

-

Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.

-

References

- 1. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Methoxybiphenyl-4-carbaldehyde | 52988-34-8 [chemicalbook.com]

- 3. 4'-Methoxybiphenyl-4-carboxaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. This compound 97 52988-34-8 [sigmaaldrich.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. bio.vu.nl [bio.vu.nl]

A Spectroscopic Guide to 4-(4-Methoxyphenyl)benzaldehyde: In-Depth Analysis of NMR, IR, and MS Data

Introduction

4-(4-Methoxyphenyl)benzaldehyde, also known as 4'-methoxy-4-biphenylcarboxaldehyde, is a biaryl compound of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde moiety, imparts unique electronic and steric properties that are crucial for its application as a building block in the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed fingerprint of the molecule, providing valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical properties. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aliphatic regions, corresponding to the phenyl protons, the aldehydic proton, and the methoxy protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde (-CHO) |

| ~7.9 | d | 2H | Protons ortho to -CHO |

| ~7.7 | d | 2H | Protons meta to -CHO |

| ~7.6 | d | 2H | Protons meta to -OCH₃ |

| ~7.0 | d | 2H | Protons ortho to -OCH₃ |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

The downfield singlet at approximately 10.0 ppm is characteristic of the aldehydic proton, which is deshielded by the electronegative oxygen atom and the aromatic ring current. The aromatic region displays a set of doublets. The two doublets in the more downfield region (~7.7-7.9 ppm) correspond to the protons on the benzaldehyde ring, while the two doublets at higher field (~7.0-7.6 ppm) are assigned to the protons of the methoxyphenyl ring. The singlet at around 3.8 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~160.0 | C-OCH₃ |

| ~145.0 | Quaternary C (ipso- to benzaldehyde) |

| ~135.0 | Quaternary C (ipso- to methoxyphenyl) |

| ~132.0 | Quaternary C (ipso- to aldehyde) |

| ~130.0 | CH (ortho to -CHO) |

| ~128.0 | CH (meta to -OCH₃) |

| ~127.0 | CH (meta to -CHO) |

| ~114.0 | CH (ortho to -OCH₃) |

| ~55.0 | Methoxy (-OCH₃) |

The most downfield signal at approximately 192.0 ppm is characteristic of the aldehyde carbonyl carbon. The aromatic region shows signals for the eight aromatic carbons, with the quaternary carbons appearing at distinct chemical shifts. The carbon attached to the methoxy group is observed around 160.0 ppm, while the other quaternary carbons are found between 132.0 and 145.0 ppm. The protonated aromatic carbons appear in the range of 114.0 to 130.0 ppm. The upfield signal at roughly 55.0 ppm is assigned to the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-C asymmetric stretch (methoxy) |

| ~1030 | Medium | Aryl-O-C symmetric stretch (methoxy) |

| ~830 | Strong | p-disubstituted C-H out-of-plane bend |

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde functional group. The presence of an aldehyde is further confirmed by the appearance of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, which arise from the C-H stretching vibration of the aldehyde proton. The aromatic nature of the compound is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The strong absorption at approximately 1250 cm⁻¹ is attributed to the asymmetric stretching of the aryl-O-C bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 212 | High | Molecular ion [M]⁺ |

| 211 | High | [M-H]⁺ |

| 183 | Moderate | [M-CHO]⁺ |

| 155 | Moderate | [M-CHO-CO]⁺ |

| 139 | Moderate | [C₁₁H₇]⁺ |

| 115 | Low | [C₉H₇]⁺ |

The mass spectrum of this compound would show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (212.24 g/mol ). A significant peak at [M-1] is also expected, corresponding to the loss of the aldehydic hydrogen. Fragmentation of the molecule would likely involve the loss of the formyl group (-CHO), giving rise to a peak at m/z 183. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Processing: Process the spectrum to identify the key absorption bands.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and self-validating characterization of the molecule. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers in various scientific disciplines. The congruence of the data from these orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the compound, which is essential for its use in further research and development.

crystal structure of 4-(4-Methoxyphenyl)benzaldehyde

An In-depth Technical Guide to the Crystal Structure of 4-(4-Methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the single- (C₁₄H₁₂O₃), a key aromatic aldehyde derivative. We delve into the synthesis and crystallization protocols necessary to obtain high-quality single crystals, followed by a detailed exploration of the definitive structure elucidation using Single-Crystal X-ray Diffraction (SC-XRD). The guide synthesizes crystallographic data to discuss the molecule's distinct non-planar conformation, the specific intermolecular forces governing its crystal packing, and the resulting supramolecular architecture. The implications of these structural features on material properties and their relevance in the context of drug design and development are also examined.

Introduction: The Significance of Solid-State Structure

This compound is an organic compound featuring two phenyl rings linked by an ether oxygen, with methoxy and formyl substituents. While its molecular formula provides basic chemical identity, its functionality in both materials science and medicinal chemistry is profoundly influenced by its three-dimensional arrangement in the solid state. The crystal structure dictates key physicochemical properties, including melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the precise conformation and intermolecular interactions is critical, as these factors govern molecular recognition at biological targets. This guide offers an in-depth examination of the experimentally determined crystal structure, providing a foundational understanding for future research and application.

Synthesis and Single-Crystal Growth

The acquisition of a high-resolution crystal structure is fundamentally dependent on the quality of the single crystal. The synthesis and crystallization of this compound is a multi-step process requiring careful control over reaction and purification conditions.

Synthesis via Nucleophilic Aromatic Substitution

The compound is efficiently synthesized via a nucleophilic aromatic substitution reaction.[1][2][3] The reaction involves the coupling of 4-methoxyphenol with 4-fluorobenzaldehyde.

-

Rationale for Reagent Choice : 4-fluorobenzaldehyde is an excellent substrate because the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. 4-methoxyphenol serves as the nucleophile.

-

Role of Solvent and Base : The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the potassium carbonate base and the phenoxide intermediate. Potassium carbonate is a crucial component, as it deprotonates the hydroxyl group of 4-methoxyphenol, generating the more potent nucleophilic phenoxide anion required to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.[2][3]

Experimental Protocol: Synthesis

-

Combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in a reaction vessel containing dimethyl sulfoxide (DMSO).[2]

-

Heat the mixture to 413 K (140 °C) and stir for approximately 45-60 minutes, monitoring for the consumption of starting materials (e.g., by TLC).[2]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate.[3]

-

The combined organic phases are washed with a saturated aqueous sodium chloride solution to remove residual DMSO and other aqueous impurities.[3]

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a viscous oil.[3]

Crystallization by Slow Evaporation

Obtaining crystals suitable for X-ray diffraction requires a slow, controlled crystallization process to allow for the formation of a well-ordered lattice.

-

Causality of the Method : The crude product is first dissolved in a minimal amount of a good solvent (dichloromethane) and then diluted with a poor solvent (n-heptane).[2][3] This creates a supersaturated solution. Slow evaporation of the more volatile dichloromethane gradually increases the concentration of the solute beyond its solubility limit in the remaining solvent mixture, promoting the slow growth of large, well-defined single crystals over several days.[3] This method is superior to rapid precipitation, which often leads to amorphous solids or microcrystalline powders unsuitable for SC-XRD.

Experimental Protocol: Crystallization

-

Dissolve the crude oil in a small volume of dichloromethane (e.g., 2 mL).[3]

-

Transfer the solution to a wide-necked flask to increase the surface area for evaporation.[3]

-

Dilute the solution with n-heptane (e.g., 1 mL).[3]

-

Cover the flask loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature over several days.[3]

-

Collect the resulting clear, colorless crystals and wash them with a small amount of cold n-heptane to remove any residual soluble impurities.[2][3]

Structure Determination by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4]

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. For this compound, data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms, thereby improving the quality and resolution of the final structure.[1][3]

Crystallographic Data and Molecular Conformation

The analysis of the diffraction data provides a wealth of precise information about the crystal's unit cell and the geometry of the molecule itself.

Summary of Crystallographic Data

The key parameters defining the are summarized below.[1][3]

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₄H₁₂O₃ | [1][3] |

| Molecular Weight | 228.24 g/mol | [1][3] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/c | [1] |

| Temperature | 173 K | [1][3] |

| Unit Cell Dimensions | ||

| a | 12.1297 (7) Å | [1][3] |

| b | 7.6581 (4) Å | [1][3] |

| c | 12.3577 (7) Å | [1][3] |

| β | 103.769 (6)° | [1][3] |

| Volume of Unit Cell | 1114.92 (11) ų | [1][3] |

| Z (Molecules/Unit Cell) | 4 | [1][3] |